GDC-0152 (Ciapavir): Mechanism of Action as a Smac Mimetic
GDC-0152 (Ciapavir): Mechanism of Action as a Smac Mimetic
Technical Whitepaper for Drug Development Professionals [1]
Executive Summary
GDC-0152 (Ciapavir) is a potent, orally bioavailable, monovalent Smac mimetic designed to antagonize Inhibitor of Apoptosis (IAP) proteins.[1] Unlike traditional chemotherapy, which induces DNA damage, GDC-0152 functions by dismantling the cell's intrinsic "anti-death" machinery.[1] It acts through two distinct but synergistic mechanisms:[1]
-
Direct De-repression: Releasing Caspase-3, -7, and -9 from XIAP inhibition.[1]
-
The TNF Autocrine Loop: Inducing the rapid degradation of cIAP1/2, leading to non-canonical NF-
B activation, TNF- production, and subsequent apoptosis in a context-dependent manner.[1]
This guide details the molecular kinetics, signaling pathways, and validated experimental protocols for assessing GDC-0152 activity.[1]
Molecular Mechanism: The Smac Mimetic Paradigm[2][3]
Structural Basis of Antagonism
Endogenous Smac (Second Mitochondria-derived Activator of Caspases) binds to IAP proteins via an N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide motif.[1] GDC-0152 is a peptidomimetic that structurally mimics this AVPI motif, allowing it to bind with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins.[1]
Binding Kinetics (Quantitative Data)
GDC-0152 exhibits a specific affinity profile, favoring the BIR3 domains of cIAP1/2 and XIAP, and the single BIR domain of ML-IAP.[2][3]
Table 1: GDC-0152 Binding Affinities (Ki) by Domain
| Target Protein | Domain | Ki (nM) | Physiological Role of Domain |
| ML-IAP (Livin) | BIR | 14 | Melanoma-linked anti-apoptotic regulation.[1] |
| cIAP1 (BIRC2) | BIR3 | 17 | E3 Ubiquitin ligase; regulates NIK stability.[1] |
| XIAP (BIRC4) | BIR3 | 28 | Direct inhibition of Caspase-9.[1][4] |
| cIAP2 (BIRC3) | BIR3 | 43 | Functional redundancy with cIAP1.[1][5] |
| XIAP | BIR2 | >1000 | Direct inhibition of Caspase-3/7.[1] |
Note: The high affinity for XIAP-BIR3 disrupts the XIAP-Caspase-9 interaction, while the affinity for cIAP1-BIR3 triggers the conformational changes required for E3 ligase activation and auto-degradation.[1]
Signaling Dynamics: From Binding to Apoptosis
The efficacy of GDC-0152 relies on a "two-hit" mechanism involving the degradation of cIAP1 and the inhibition of XIAP.
The cIAP1 Degradation & NF- B Loop[1]
-
Binding: GDC-0152 binds to the BIR3 domain of cIAP1.[6][2][7]
-
Conformational Change: This binding induces a conformational change that promotes the dimerization of the cIAP1 RING domains.
-
Auto-Ubiquitination: The dimerized RING domains activate E3 ligase activity, causing cIAP1 to ubiquitinate itself (K48-linked chains).[1]
-
Proteasomal Degradation: cIAP1 is rapidly degraded by the proteasome (often within <30 minutes).
-
NIK Stabilization: Under normal conditions, cIAP1/2 targets NIK (NF-
B Inducing Kinase) for degradation.[1] With cIAP1 gone, NIK accumulates.[1] -
Non-Canonical NF-
B: Stabilized NIK phosphorylates IKK , which processes p100 into p52.[1][8] The p52/RelB complex translocates to the nucleus.[9] -
TNF Production: This transcription factor drives the expression of TNF-
. -
Death Signaling: Secreted TNF-
binds to TNFR1.[1] In the absence of cIAP1 (which usually stabilizes the survival Complex I), the signaling complex shifts to "Complex II" (Ripoptosome), containing RIPK1, FADD, and Caspase-8, triggering apoptosis.[1]
Pathway Visualization
The following diagram illustrates the dual mechanism of GDC-0152:
Figure 1: Dual mechanism of GDC-0152: cIAP1 degradation driving TNF production and XIAP antagonism releasing caspases.[1]
Experimental Framework: Validating the Mechanism
To confirm GDC-0152 activity in a new cell line or model, use the following self-validating protocols.
Protocol A: Kinetic cIAP1 Degradation Assay (Western Blot)
Objective: Confirm that GDC-0152 induces rapid proteasomal degradation of cIAP1 (a hallmark of on-target activity).[1]
Experimental Logic:
-
Time-course: cIAP1 degradation is rapid (mins to hours).[1] A 24h endpoint is too late and may confuse degradation with general cell death.
-
Concentration: Monovalent mimetics like GDC-0152 are potent; 10-100 nM is typically sufficient.[1]
-
Control: MG-132 (Proteasome inhibitor) must rescue cIAP1 levels to prove degradation is proteasome-mediated.[1]
Step-by-Step Methodology:
-
Seeding: Seed tumor cells (e.g., MDA-MB-231) at
cells/well in 6-well plates. Allow adherence overnight. -
Treatment Groups:
-
Lysis: Wash cells with ice-cold PBS.[1] Lyse directly in 1x RIPA buffer supplemented with protease inhibitors. Crucial: Do not use mild detergents (like NP-40 alone) if looking for ubiquitinated forms; RIPA ensures total protein solubilization.[1]
-
Western Blot:
-
Validation Criteria:
-
Pass: >80% reduction in cIAP1 band intensity within 1 hour.
-
Pass: MG-132 pre-treatment prevents the disappearance of the cIAP1 band (confirms proteasomal mechanism).
-
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the binding affinity (Ki) of GDC-0152 to specific BIR domains.[1]
Experimental Logic: Uses a fluorescently labeled Smac-peptide tracer.[1] GDC-0152 competes with the tracer, reducing polarization.[1]
Step-by-Step Methodology:
-
Reagents: Recombinant BIR domains (XIAP-BIR3, cIAP1-BIR3) and a FAM-labeled Smac peptide (e.g., Abu-RPF-K(5-FAM)-NH2).[1]
-
Setup: In a black 384-well plate, mix:
-
Incubation: 30 minutes at Room Temperature in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Pluronic F-127).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
Analysis: Fit data to a competitive binding equation (e.g., Cheng-Prusoff) to determine Ki.[1]
Clinical & Translational Context
Pharmacokinetics (PK)[1]
-
Bioavailability: High oral bioavailability across species.[1]
-
Clearance: Low to moderate clearance; linear PK profile in humans.[1][3]
-
Distribution: Large volume of distribution, indicating tissue penetration.[1]
Biomarkers for Efficacy
-
cIAP1 Levels: Rapid reduction in PBMC (Peripheral Blood Mononuclear Cells) serves as a pharmacodynamic (PD) marker.[1]
-
TNF-
: Plasma spikes in TNF- often correlate with cIAP1 degradation and NIK pathway activation.[1] -
Serum MCP-1: Monocyte Chemoattractant Protein-1 increases downstream of NF-
B activation.[1]
References
-
Flygare, J. A., et al. (2012).[1][6][5][10][11] Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152).[6][2] Journal of Medicinal Chemistry, 55(9), 4101-4113.[1][10][11][12] Link[1]
-
Varfolomeev, E., et al. (2007).[1] IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis.[1] Cell, 131(4), 669-681.[1] Link[1]
-
Vince, J. E., et al. (2007).[1] IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis.[1] Cell, 131(4), 682-693.[1] Link[1]
-
Ndubaku, C. O., et al. (2009).[1] Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists. ACS Chemical Biology, 4(7), 557-566.[1] Link[1]
-
Erickson, R. I., et al. (2013).[1] Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology.[1][13] Toxicological Sciences, 131(1), 247-258.[1] Link
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